molecular formula C12H17NO2 B1416569 1-(4-Hydroxymethylphenyl)piperidin-4-ol CAS No. 914349-20-5

1-(4-Hydroxymethylphenyl)piperidin-4-ol

Cat. No. B1416569
M. Wt: 207.27 g/mol
InChI Key: HHSLCCVWYRRLNH-UHFFFAOYSA-N
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Description

“1-(4-Hydroxymethylphenyl)piperidin-4-ol” is a chemical compound with a molecular formula of C12H17NO . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of piperidin-4-ol derivatives, such as “1-(4-Hydroxymethylphenyl)piperidin-4-ol”, has been a subject of interest in recent scientific literature . These compounds have been synthesized via efficient synthetic routes and characterized by 1H NMR, 13C NMR, and MS . A one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives using greener deep eutectic solvent media has also been reported .


Molecular Structure Analysis

The molecular structure of “1-(4-Hydroxymethylphenyl)piperidin-4-ol” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The vibrational spectra, NBO, and UV-spectral analysis of 4-Hydroxypiperidine have been studied .


Chemical Reactions Analysis

Piperidine derivatives, including “1-(4-Hydroxymethylphenyl)piperidin-4-ol”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Hydroxymethylphenyl)piperidin-4-ol” include a predicted boiling point of 413.8±45.0 °C and a predicted density of 1.201±0.06 g/cm3 .

Scientific Research Applications

Neuroprotective Agents

Research has identified potent and selective N-methyl-D-aspartate (NMDA) antagonists based on the structural framework similar to 1-(4-Hydroxymethylphenyl)piperidin-4-ol, demonstrating significant neuroprotective capabilities. These compounds have shown to protect cultured hippocampal neurons from glutamate toxicity, indicating their potential as neuroprotective agents with minimal undesired effects, such as reduced alpha 1 adrenergic affinity, which is a common side effect of many NMDA antagonists (Chenard et al., 1995).

Antimicrobial Activity

The antimicrobial potential of 1-(4-Hydroxymethylphenyl)piperidin-4-ol derivatives has been explored, with certain compounds showing a broad spectrum of activity against various microorganisms. This suggests the possibility of developing new antimicrobial agents based on these structures, which could be beneficial in addressing the growing concern of antibiotic resistance (Dyusebaeva et al., 2017).

Antihypertensive Agents

The synthesis and evaluation of novel compounds derived from 1-(4-Hydroxymethylphenyl)piperidin-4-ol have led to the discovery of potential antihypertensive agents. These studies involve the development of spiropiperidine-fused compounds, demonstrating the versatility of this chemical framework in the creation of drugs aimed at managing hypertension (Takai et al., 1985).

Opiate Analgesics

In the quest for opiate analgesics with improved pharmacological properties, the xanthene-9-spiro-4'-piperidine nucleus, closely related to 1-(4-Hydroxymethylphenyl)piperidin-4-ol, has been identified as a promising scaffold. Modifications to this nucleus, such as introducing a hydroxyl group, have led to the creation of potent mu-opiate agonists, suggesting a potential route for developing new analgesic drugs (Galt et al., 1989).

Safety And Hazards

The safety data sheet for “1-(4-Hydroxymethylphenyl)piperidin-4-ol” indicates that it is for R&D use only and not for medicinal, household, or other use . Specific safety and hazard information was not found in the search results.

Future Directions

Piperidine derivatives, including “1-(4-Hydroxymethylphenyl)piperidin-4-ol”, continue to be a significant area of research, particularly in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Future research will likely continue to explore the synthesis, characterization, and potential applications of these compounds .

properties

IUPAC Name

1-[4-(hydroxymethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,12,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSLCCVWYRRLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654331
Record name 1-[4-(Hydroxymethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxymethylphenyl)piperidin-4-ol

CAS RN

914349-20-5
Record name 1-[4-(Hydroxymethyl)phenyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Hydroxymethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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